Methyl 2-amino-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the reaction of 2-amino-2-methylpropanoic acid with 1H-1,2,4-triazole in the presence of a suitable esterification agent such as methanol . The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and automation can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 2-amino-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Similar in structure but contains an imidazole ring instead of a triazole ring.
Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Contains an indole ring, which imparts different chemical and biological properties.
Uniqueness
Methyl 2-amino-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to the presence of the triazole ring, which provides distinct chemical reactivity and biological activity compared to other similar compounds. The triazole ring’s ability to form stable complexes with metal ions and its resistance to metabolic degradation make it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(8,6(12)13-2)3-11-5-9-4-10-11/h4-5H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFSJWPQJKEDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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